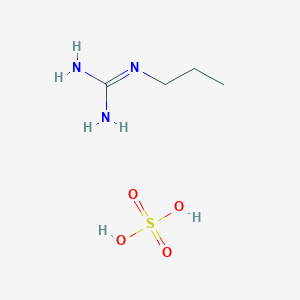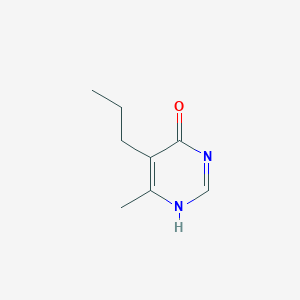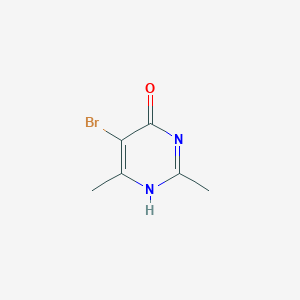
2,6-diamino-5-iodo-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diamino-5-iodo-1H-pyrimidin-4-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of amino groups at positions 2 and 6, an iodine atom at position 5, and a keto group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-5-iodo-1H-pyrimidin-4-one typically involves the iodination of 2,6-diaminopyrimidin-4-one. One common method includes the reaction of 2,6-diaminopyrimidin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting material, 2,6-diaminopyrimidin-4-one, followed by its iodination under optimized conditions to achieve high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: 2,6-diamino-5-iodo-1H-pyrimidin-4-one can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the keto group to a hydroxyl group.
Substitution: The iodine atom at position 5 can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base or catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2,6-diamino-5-iodo-1H-pyrimidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes, such as kinases and nucleoside phosphorylases. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases such as cancer and autoimmune disorders. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications.
作用機序
The mechanism of action of 2,6-diamino-5-iodo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of nucleoside phosphorylases, the compound binds to the active site of the enzyme, preventing the conversion of nucleosides to nucleotides. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to the therapeutic effects observed in cancer and autoimmune disease treatments.
類似化合物との比較
2,6-diamino-4-hydroxy-5-nitrosopyrimidine: Similar structure with a nitroso group instead of an iodine atom.
2,6-diamino-4-hydroxy-5-nitropyrimidine: Similar structure with a nitro group instead of an iodine atom.
2,6-diamino-4-hydroxy-5-chloropyrimidine: Similar structure with a chlorine atom instead of an iodine atom.
Uniqueness: 2,6-diamino-5-iodo-1H-pyrimidin-4-one is unique due to the presence of the iodine atom at position 5, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to inhibit specific enzymes makes it valuable in both research and therapeutic applications.
特性
IUPAC Name |
2,6-diamino-5-iodo-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKUXALNIDDJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(methylsulfanyl)-2-{(5E)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B7804272.png)




![2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7804312.png)


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7804347.png)
